2-[2-(ethylcarbamoyl)phenyl]benzoic acid

Regioisomerism Physicochemical profiling Structure–property relationships

2-[2-(Ethylcarbamoyl)phenyl]benzoic acid (InChI Key: YWTJQGYODNOVCW-UHFFFAOYSA-N; molecular formula C₁₆H₁₅NO₃; MW 269.29 g·mol⁻¹) is a diphenic acid monoamide derivative belonging to the [1,1′-biphenyl]-2-carboxylic acid class. The compound features a biphenyl scaffold with a carboxylic acid at the 2-position of one ring and an N-ethylcarbamoyl substituent at the 2′-position of the second ring.

Molecular Formula C16H15NO3
Molecular Weight 269.29 g/mol
Cat. No. B5061739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(ethylcarbamoyl)phenyl]benzoic acid
Molecular FormulaC16H15NO3
Molecular Weight269.29 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC=CC=C1C2=CC=CC=C2C(=O)O
InChIInChI=1S/C16H15NO3/c1-2-17-15(18)13-9-5-3-7-11(13)12-8-4-6-10-14(12)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20)
InChIKeyYWTJQGYODNOVCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[2-(Ethylcarbamoyl)phenyl]benzoic Acid: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


2-[2-(Ethylcarbamoyl)phenyl]benzoic acid (InChI Key: YWTJQGYODNOVCW-UHFFFAOYSA-N; molecular formula C₁₆H₁₅NO₃; MW 269.29 g·mol⁻¹) is a diphenic acid monoamide derivative belonging to the [1,1′-biphenyl]-2-carboxylic acid class . The compound features a biphenyl scaffold with a carboxylic acid at the 2-position of one ring and an N-ethylcarbamoyl substituent at the 2′-position of the second ring . It falls within the structural scope of US Patent 4,786,755 (Warner-Lambert), which classifies diphenic acid monoamides as leukotriene antagonists, 5-lipoxygenase inhibitors, and mediator release inhibitors [1]. Calculated physicochemical properties include a topological polar surface area (TPSA) of approximately 69.89 Ų, a computed LogP of ~3.38, two hydrogen bond donors, and three to four hydrogen bond acceptors . The compound is supplied as a solid for research use only (RUO) and is available through custom synthesis channels rather than as a standard catalog item, a critical procurement consideration .

Why 2-[2-(Ethylcarbamoyl)phenyl]benzoic Acid Cannot Be Interchanged with In-Class Biphenyl Carboxylic Acid Derivatives


The biphenyl-2-carboxylic acid chemical space contains multiple regioisomeric and scaffold-distinct compounds sharing the identical molecular formula C₁₆H₁₅NO₃, creating a high risk of inadvertent procurement of the wrong entity. Three critical sources of non-interchangeability apply: (i) regioisomerism—the target compound with the ethylcarbamoyl group at the 2′ (ortho) position is structurally distinct from the 3′-regioisomer (CAS 1261915-41-6), and these positional isomers exhibit different hydrogen-bonding geometries, steric profiles, and, where data exist, divergent biological target engagement ; (ii) scaffold-level misassignment—the identical molecular formula also describes 2-[(2-ethylphenyl)carbamoyl]benzoic acid (CAS 19336-72-2), a phthalanilic acid derivative in which the amide linkage bridges a 2-ethylaniline moiety to benzoic acid rather than forming a true biphenyl system; this scaffold is mechanistically and synthetically unrelated to diphenic acid monoamides [1]; (iii) mechanism-of-action class divergence—within biphenyl-2-carboxylic acid amides, the diphenic acid monoamide subclass (per US 4,786,755) targets the 5-lipoxygenase/leukotriene axis, whereas fenamate NSAIDs (e.g., flufenamic acid) primarily inhibit cyclooxygenase (COX) enzymes; substitution across these mechanistic classes invalidates pharmacological conclusions [2]. These three layers of differentiation make generic substitution scientifically untenable without explicit structural verification.

Quantitative Differentiation Evidence for 2-[2-(Ethylcarbamoyl)phenyl]benzoic Acid Versus Closest Analogs


Regioisomeric Differentiation: 2′-Ethylcarbamoyl vs. 3′-Ethylcarbamoyl Biphenyl-2-carboxylic Acid—Physicochemical and Steric Comparison

The target compound (2′-ethylcarbamoyl) and its 3′-regioisomer (CAS 1261915-41-6) share the identical molecular formula (C₁₆H₁₅NO₃) and molecular weight (269.29 g·mol⁻¹) but differ in the attachment position of the ethylcarbamoyl group on the biphenyl scaffold. In the target compound, the ortho (2′) substitution places the carbamoyl moiety in close proximity to the carboxylic acid group on the adjacent ring, creating the potential for intramolecular hydrogen bonding between the carbamoyl NH and the carboxylic acid carbonyl. In the 3′-regioisomer, this interaction is geometrically impossible due to the meta relationship. Computed PSA values are identical at 69.89 Ų for both regioisomers; however, the 3D conformational ensemble differs substantially: the target compound has a computed LogP of ~3.38 with 4–5 rotatable bonds, compared to 4 rotatable bonds for the 3′-isomer . These regioisomers are chromatographically separable and must be analytically distinguished (e.g., by NMR or HPLC retention time) prior to any biological assay .

Regioisomerism Physicochemical profiling Structure–property relationships

Scaffold-Class Distinction: Diphenic Acid Monoamide (Biphenyl) vs. Phthalanilic Acid (Benzanilide) Differentiation

The target compound is a true diphenic acid monoamide featuring a direct C–C biphenyl linkage with the carboxamide group covalently attached to the 2′-carbon of the biphenyl system. A compound bearing the identical molecular formula (C₁₆H₁₅NO₃, MW 269.29 g·mol⁻¹) but with a fundamentally different scaffold is 2-[(2-ethylphenyl)carbamoyl]benzoic acid (CAS 19336-72-2, synonym: 2′-ethylphthalanilic acid, PubChem CID 786597), in which the amide nitrogen bridges a 2-ethylphenyl ring to a benzoic acid moiety via an N-phenylphthalamic acid linkage . The target compound (InChI Key: YWTJQGYODNOVCW-UHFFFAOYSA-N) and CAS 19336-72-2 (InChI Key: UGHWNDCTPULXGI-UHFFFAOYSA-N) are structurally non-isomeric: the former contains a biphenyl core, while the latter contains a benzamide core with an N-aryl substituent. The target compound falls under the diphenic acid monoamide patent class (US 4,786,755) with claimed leukotriene antagonist and 5-lipoxygenase inhibitory activity, whereas CAS 19336-72-2 lacks this patent-based mechanism-of-action annotation [1]. The dihedral angle between the two aromatic rings in the biphenyl system (target) is conformationally flexible, whereas the benzanilide system (CAS 19336-72-2) adopts a different torsional profile governed by the amide linkage geometry.

Scaffold classification Chemotype differentiation Synthetic intermediate sourcing

Mechanism-of-Action Class Differentiation: 5-Lipoxygenase/Leukotriene Axis vs. Cyclooxygenase (COX) Pathway

The target compound, as a diphenic acid monoamide, belongs to a mechanistically distinct class of anti-inflammatory agents that target the 5-lipoxygenase (5-LO) pathway and leukotriene receptor antagonism, as established by US Patent 4,786,755 [1]. This stands in contrast to the fenamate NSAID class (e.g., flufenamic acid, mefenamic acid, tolfenamic acid), which exert their anti-inflammatory effects primarily through cyclooxygenase (COX-1/COX-2) inhibition. The biphenyl carboxamide scaffold of the target compound lacks the N-phenylanthranilic acid core characteristic of fenamates; instead, it presents a direct biphenyl linkage with the carboxamide at the 2′-position, a pharmacophore associated with 5-LO inhibition rather than COX inhibition [1][2]. Published data on structurally related biphenyl-2-carboxylic acid amides demonstrate that amide derivatives in this series can exhibit multi-target FAAH/COX inhibition when a specific carbamate moiety is present at the meta or ortho position of the biphenyl A-ring; however, the simple N-ethylcarboxamide of the target compound lacks the carbamate functionality required for dual FAAH/COX activity, further supporting its classification as a 5-LO/leukotriene-pathway agent [3]. While direct IC₅₀ values for the target compound against isolated 5-LO have not been publicly disclosed, BindingDB entry BDBM50408421 (CHEMBL2113725) reports an IC₅₀ of 118 nM for a structurally related diphenic acid monoamide against 5-LO-mediated conversion of [¹⁴C]-arachidonic acid to leukotrienes in RBL-2H3 cells, providing class-level quantitative benchmarking [4].

5-Lipoxygenase inhibition Leukotriene antagonism Mechanism-based selection COX-sparing anti-inflammation

N-Alkyl Substitution Effect: Ethyl vs. Phenethyl vs. Unsubstituted Carbamoyl—Lipophilicity and Steric Differentiation

Within the diphenic acid 2′-monoamide series, the N-alkyl substituent on the carbamoyl group is a key determinant of lipophilicity, steric bulk, and potentially membrane permeability. The target compound (N-ethyl; MW 269.29; LogP ~3.38) occupies an intermediate position between the unsubstituted primary amide (2′-carbamoylbiphenyl-2-carboxylic acid, CAS 6747-35-9; MW 241.24; LogP estimated ~2.5) and the bulkier N-phenethyl analog (2-[2-(2-phenylethylcarbamoyl)phenyl]benzoic acid; MW 345.39; LogP estimated >4.5) . The N-ethyl group provides a moderate increase in lipophilicity (~0.9 LogP units vs. the unsubstituted amide) without introducing the extensive π-stacking potential and metabolic liability of the phenethyl group. The ethyl substituent preserves two hydrogen bond donors (carboxylic acid OH and amide NH) while the unsubstituted amide contributes an additional HBD (amide NH₂), which can alter solvation and target-binding profiles . This graduated lipophilicity series enables researchers to probe the impact of N-alkyl substitution on target engagement, cellular permeability, and metabolic stability while maintaining the core diphenic acid monoamide pharmacophore .

N-alkyl SAR Lipophilicity optimization Amide substitution effects

Synthetic Accessibility and Building-Block Utility: Procurement Differentiation from Bulk NSAID Intermediates

The target compound is not a commercial off-the-shelf NSAID or mass-produced pharmaceutical intermediate; it is available exclusively through custom synthesis channels or specialized research chemical suppliers, with typical purity specifications of ≥97% (HPLC) . This contrasts with flufenamic acid and mefenamic acid, which are available as USP/EP-grade pharmaceutical ingredients from multiple bulk suppliers at kilogram scale and significantly lower unit cost. The target compound's dual functionality—a free carboxylic acid at the 2-position and a secondary amide at the 2′-position—makes it a versatile building block for further derivatization: the carboxylic acid can undergo esterification, amidation, or reduction; the biphenyl scaffold can be further functionalized via electrophilic aromatic substitution or cross-coupling reactions . This dual reactivity is absent in simple biphenyl-2-carboxylic acid (CAS 947-84-2), which lacks the carbamoyl handle, and in fenamate NSAIDs, where the carboxylic acid and amine are on the same ring, limiting the scope for orthogonal derivatization .

Custom synthesis Research chemical procurement Building-block versatility Amide coupling precursor

Evidence-Backed Research and Procurement Application Scenarios for 2-[2-(Ethylcarbamoyl)phenyl]benzoic Acid


Leukotriene Pathway and 5-Lipoxygenase Inhibitor Screening Campaigns

Based on the compound's classification as a diphenic acid monoamide within the scope of US Patent 4,786,755, the primary evidence-supported application is in 5-lipoxygenase (5-LO) inhibition and leukotriene receptor antagonism studies [1]. The structurally related diphenic acid monoamide benchmark (BindingDB BDBM50408421) demonstrating an IC₅₀ of 118 nM against 5-LO in RBL-2H3 cells provides a quantitative class-level reference point for assay design [2]. Researchers should employ the target compound in cell-based leukotriene biosynthesis assays (e.g., RBL-2H3 or human whole blood LTB₄ release) with appropriate positive controls, and prioritize this compound over fenamate NSAIDs when the objective is to dissect 5-LO-dependent inflammatory mechanisms independently of COX-mediated prostaglandin pathways [1][2].

Structure–Activity Relationship (SAR) Studies on Biphenyl-2-carboxylic Acid Amide Pharmacophores

The target compound's N-ethyl substitution at the 2′-carbamoyl position provides a defined reference point for systematic SAR exploration of the N-alkyl series (unsubstituted → ethyl → phenethyl). The quantified lipophilicity gradient (LogP ~2.5 → 3.38 → >4.5) and hydrogen bond donor count variation (3 → 2 → 2) across this series enables researchers to correlate specific physicochemical changes with target engagement, cellular permeability, and metabolic stability outcomes [1][2]. This application scenario requires analytical verification of regioisomeric identity (2′- vs. 3′-ethylcarbamoyl) by NMR or HPLC prior to biological testing, given the identical molecular formula of the positional isomers .

Orthogonal Derivatization Platform for Bifunctional Biphenyl Scaffold Diversification

The target compound's two chemically distinct functional groups—a free carboxylic acid (pKa ~4) and a secondary N-ethylcarboxamide—enable orthogonal derivatization strategies not possible with simpler biphenyl monocarboxylic acids or fenamate NSAIDs. The carboxylic acid can be selectively esterified, converted to an acid chloride, or coupled to amines via standard amide bond-forming reactions (EDCI/HOBt, HATU), while the 2′-ethylcarbamoyl group remains intact. Alternatively, the amide NH can be deprotonated for N-alkylation under appropriate conditions [1]. This dual reactivity supports the construction of focused compound libraries for probing biphenyl-based pharmacophores in programs targeting inflammation, allergy, or cardiovascular indications as outlined in US 4,786,755 [2].

Analytical Reference Standard for Regioisomer Discrimination in Biphenyl Carboxylic Acid Amide Libraries

Because the target compound (2′-ethylcarbamoyl) and its 3′-regioisomer (CAS 1261915-41-6) are chromatographically distinguishable despite identical molecular formula and closely matched computed LogP and TPSA values, the target compound can serve as an authentic reference standard for HPLC method development and regioisomer identity confirmation in biphenyl-2-carboxylic acid amide libraries [1][2]. Procurement specifications should include a certificate of analysis (CoA) confirming retention time, purity (≥97% by HPLC), and structural identity by ¹H/¹³C NMR, with explicit verification of the InChI Key (YWTJQGYODNOVCW-UHFFFAOYSA-N) to exclude the phthalanilic acid scaffold (CAS 19336-72-2) .

Quote Request

Request a Quote for 2-[2-(ethylcarbamoyl)phenyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.